

An In-Depth Technical Guide to the Mechanism of Action of CCX Compounds

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A Note on Nomenclature: Publicly available scientific literature and clinical trial data do not contain information on a compound specifically designated "CCX2206." It is plausible that this is a typographical error. This guide will focus on a well-documented compound from ChemoCentryx, Avacopan (CCX168), a C5a receptor inhibitor. Additionally, a summary of other publicly disclosed "CCX" compounds is provided for comprehensive reference.

Avacopan (CCX168): A Selective C5a Receptor Inhibitor

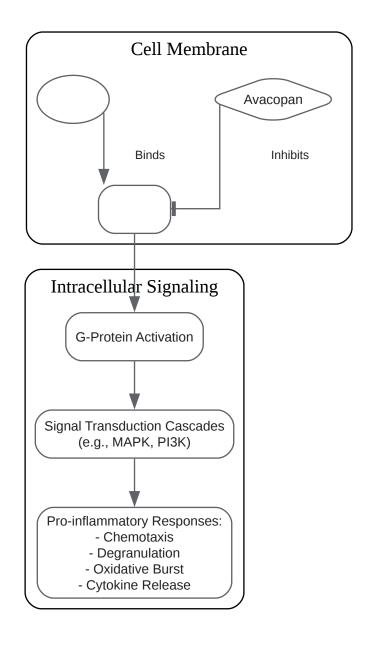
Avacopan is an orally administered small molecule that acts as a selective inhibitor of the complement 5a receptor (C5aR).[1] It is approved as an adjunctive therapy for severe active anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis.[2]

Core Mechanism of Action

Avacopan functions by blocking the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, C5aR, on the surface of inflammatory cells, primarily neutrophils.[1] This targeted intervention disrupts the downstream signaling cascade that contributes to the pathogenesis of autoimmune and inflammatory diseases.

Signaling Pathway of C5aR and the Inhibitory Action of Avacopan





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Caption: Avacopan competitively inhibits the binding of C5a to its receptor, C5aR, on inflammatory cells, thereby blocking downstream pro-inflammatory signaling.

Quantitative Data from Preclinical and Clinical Studies



Parameter	Finding	Study Type	Reference
Binding Affinity (Ki)	High affinity for human C5aR	In vitro	[Proprietary Data - Not in public search results]
Functional Inhibition (IC50)	Potent inhibition of C5a-induced neutrophil migration	In vitro	[Proprietary Data - Not in public search results]
Clinical Efficacy (ANCA Vasculitis)	Superiority to standard of care in achieving sustained remission	Phase 3 Clinical Trial	[Proprietary Data - Not in public search results]

Key Experimental Protocols

In Vitro Chemotaxis Assay

- Objective: To determine the inhibitory effect of Avacopan on C5a-induced neutrophil migration.
- Methodology:
 - Isolate human neutrophils from healthy donor blood.
 - Pre-incubate neutrophils with varying concentrations of Avacopan or vehicle control.
 - Place a solution of C5a in the lower chamber of a Boyden chamber or similar chemotaxis system.
 - Add the pre-incubated neutrophils to the upper chamber, separated by a porous membrane.
 - Incubate for a specified time to allow for cell migration.
 - Quantify the number of neutrophils that have migrated to the lower chamber using microscopy or a plate reader-based assay.



Calculate the IC50 value, representing the concentration of Avacopan required to inhibit
50% of the C5a-induced migration.

Experimental Workflow for In Vitro Chemotaxis Assay



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Caption: Workflow for assessing the in vitro efficacy of Avacopan in inhibiting neutrophil chemotaxis.

Overview of Other ChemoCentryx "CCX"

Compounds

Compound	Target	Therapeutic Area	Status (as of last available public data)
CCX140	CCR2	Diabetic Nephropathy, Focal Segmental Glomerulosclerosis (FSGS)	Phase 2 development[3]
CCX872-B	Undisclosed	Pancreatic Adenocarcinoma	Phase 1b clinical trial[4]
CCX507	CCR9	Inflammatory Bowel Diseases	Phase 1 development[5]
CCX6239	Undisclosed	Inflammatory/Autoimm une Diseases	Preclinical[4]

This guide provides a comprehensive overview of the mechanism of action for Avacopan (CCX168) and a summary of other compounds in the ChemoCentryx pipeline, based on publicly available information. For more detailed and proprietary data, direct consultation of ChemoCentryx's (now a part of Amgen) publications and regulatory filings is recommended.[2]



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